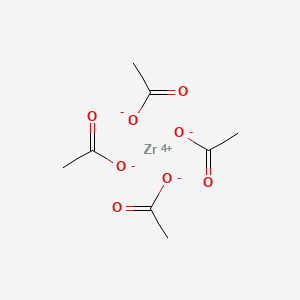
Zirconium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium acetate is a chemical compound with the formula Zr6O4(OH)4(O2CCH3)12. It is a white solid that is soluble in water and is commonly used as a precursor to metal-organic frameworks (MOFs). This compound is formed by the reaction of zirconyl chloride and acetic acid . This compound is known for its stability and versatility in various applications, including catalysis, coatings, and biomedical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium acetate is typically synthesized by reacting zirconyl chloride with acetic acid. The reaction can be represented as follows: [ \text{ZrOCl}_2 + 4 \text{CH}_3\text{COOH} \rightarrow \text{Zr}_6\text{O}_4(\text{OH})_4(\text{O}_2\text{CCH}3){12} + 2 \text{HCl} + 2 \text{H}_2\text{O} ] This reaction involves the hydrolysis of zirconyl chloride in the presence of acetic acid, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reactant concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Zirconium acetate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form zirconium hydroxide and acetic acid.
Coordination Reactions: It can form complexes with other ligands, making it useful in the synthesis of metal-organic frameworks.
Oxidation and Reduction: While this compound itself is not a strong oxidizing or reducing agent, it can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Coordination Reactions: Various ligands such as carboxylates, phosphates, and sulfates can be used under controlled pH and temperature conditions.
Major Products Formed:
Hydrolysis: Zirconium hydroxide and acetic acid.
Coordination Reactions: Metal-organic frameworks and other zirconium-based complexes.
Scientific Research Applications
Zirconium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zirconium-based catalysts and metal-organic frameworks.
Industry: It is used in coatings, flame retardants, and as a waterproofing agent.
Mechanism of Action
The mechanism of action of zirconium acetate involves its ability to form stable complexes with various ligands. This property is utilized in the synthesis of metal-organic frameworks, where this compound acts as a building block. The molecular targets and pathways involved include the coordination of zirconium ions with organic ligands, leading to the formation of stable and porous structures .
Comparison with Similar Compounds
- Zirconium hydroxide
- Zirconium dioxide
- Zirconium chloride
Comparison:
- Zirconium hydroxide: Unlike zirconium acetate, zirconium hydroxide is primarily used in catalysis and as a precursor for zirconium dioxide.
- Zirconium dioxide: Known for its high thermal stability and use in ceramics, zirconium dioxide differs from this compound in its applications and properties.
- Zirconium chloride: This compound is used in the synthesis of other zirconium compounds and as a catalyst in organic reactions. It is more reactive compared to this compound .
This compound stands out due to its versatility and stability, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
3227-63-2 |
|---|---|
Molecular Formula |
C4H6O4Zr |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
zirconium(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.Zr/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChI Key |
JINJMFAIGCWUDW-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Zr+2] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


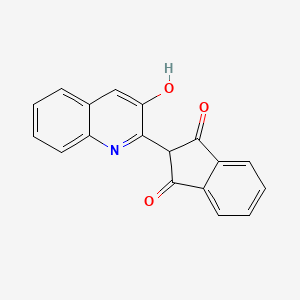



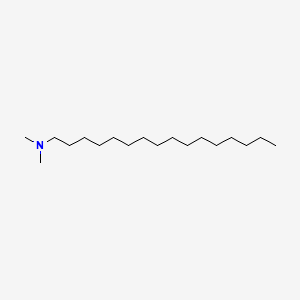
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B3429624.png)
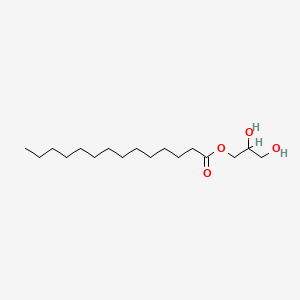
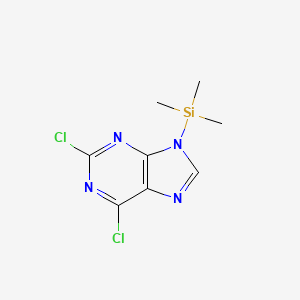
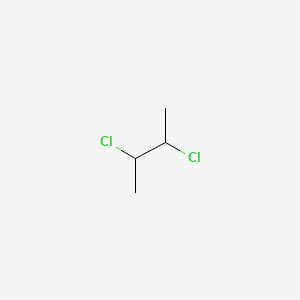




![2,2,6,6-TEtramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide](/img/structure/B3429700.png)
